molecular formula C6H7NO B3203928 3-Methyl-4-hydroxypyridine CAS No. 10249-36-2

3-Methyl-4-hydroxypyridine

Cat. No.: B3203928
CAS No.: 10249-36-2
M. Wt: 109.13 g/mol
InChI Key: RZUBLMCZJPIOPF-UHFFFAOYSA-N
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Description

3-Methyl-4-hydroxypyridine is a nitrogen-containing heterocyclic organic compound It is a derivative of pyridine, characterized by a hydroxyl group at the fourth position and a methyl group at the third position on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the methods for synthesizing 3-Methyl-4-hydroxypyridine involves the pyridinization of bio-based furfural. This process uses a Raney iron catalyst in water, with ammonia as the nitrogen source. The reaction is carried out at 120°C, yielding 3-hydroxypyridine . Another method involves the hydrolysis of chloropyridine derivatives, although this process is less efficient and generates waste hydrochloric acid .

Industrial Production Methods

In industrial settings, the synthesis of pyridine derivatives, including this compound, often follows the Chichibabin process. This method involves the reaction of acetaldehyde and formaldehyde with ammonia at high temperatures (350-550°C). this process is not environmentally friendly due to the use of petroleum-based starting materials and high energy consumption .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-4-hydroxypyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Methyl-4-hydroxypyridine has diverse applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex organic molecules.

    Biology: It is used in studies involving enzyme inhibition and metabolic pathways.

    Medicine: This compound is investigated for its potential therapeutic effects, including antioxidant and neuroprotective properties.

    Industry: It is used in the production of dyes, pesticides, and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-Methyl-4-hydroxypyridine involves its interaction with various molecular targets. For instance, it has been shown to modulate the activity of monoamine oxidase enzymes, which play a crucial role in the catabolism of neurotransmitters. This modulation can lead to changes in neurotransmitter levels, thereby exerting neuroprotective and antioxidant effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-4-hydroxypyridine is unique due to the presence of both a methyl and a hydroxyl group on the pyridine ring.

Properties

IUPAC Name

3-methyl-1H-pyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO/c1-5-4-7-3-2-6(5)8/h2-4H,1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZUBLMCZJPIOPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CNC=CC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10944941
Record name 3-Methylpyridin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10944941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

109.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22280-02-0
Record name 3-Methylpyridin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10944941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Hydroxy-3-methylpyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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